REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].[OH-].[K+].Cl[O-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[N+:1]1([O-:3])[O:2][N:6]=[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=12 |f:1.2,3.4,5.6|
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Name
|
|
Quantity
|
18.4 kg
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(N)C=CC=C1
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Name
|
|
Quantity
|
0.42 kg
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
70 kg
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
25.3 kg
|
Type
|
reactant
|
Smiles
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[OH-].[K+]
|
Name
|
|
Quantity
|
110 kg
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added at 15° to 20° C., during one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
After the addition
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Type
|
CUSTOM
|
Details
|
to react at 15° to 20° C. for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the aqueous phase is then separated
|
Name
|
|
Type
|
product
|
Smiles
|
[N+]1(=C2C(=NO1)C=CC=C2)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |